molecular formula C11H19NO5 B1671669 Glutarylleucine CAS No. 124397-74-6

Glutarylleucine

Cat. No.: B1671669
CAS No.: 124397-74-6
M. Wt: 245.27 g/mol
InChI Key: JYLHYOYRPZDJHM-QMMMGPOBSA-N
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Description

Glutarylleucine is a bioactive compound known for its role in various biochemical processes It is a derivative of leucine, an essential amino acid, and contains a glutaryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarylleucine typically involves the reaction of leucine with a glutaryl donor. One common method includes the use of glutaryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like γ-glutamyltranspeptidase can catalyze the formation of this compound from glutathione and leucine. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Glutarylleucine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can participate in substitution reactions where the glutaryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Glutarylleucine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in studying protein modifications and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of metabolic disorders.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    γ-Glutamylleucine: Another derivative of leucine with similar properties.

    Glutarylglycine: A compound with a glutaryl group attached to glycine.

    Glutarylcarnitine: Involved in fatty acid metabolism.

Uniqueness

Glutarylleucine is unique due to its specific structure and the presence of both leucine and a glutaryl group. This combination allows it to participate in unique biochemical reactions and pathways, distinguishing it from other similar compounds .

Biological Activity

Glutarylleucine, a γ-glutamyl peptide, is part of a larger family of compounds known for their biological significance, particularly in metabolic processes and disease states. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound functions primarily through its role in the γ-glutamyl cycle, which is crucial for maintaining intracellular levels of glutathione (GSH). This cycle involves the transfer of the γ-glutamyl moiety from glutathione to an amino acid acceptor, catalyzed by the enzyme γ-glutamyltransferase (GGT). The resulting products are key intermediates that can be further processed to support various cellular functions, including antioxidant defense and cellular signaling.

  • GGT Activity : GGT plays a vital role in the metabolism of glutathione and its derivatives. Increased GGT activity has been linked to various diseases, including cancer and metabolic disorders, highlighting the importance of this compound in these contexts .
  • Calcium Mobilization : Recent studies have shown that this compound can act as an agonist for calcium-sensing receptors, leading to increased intracellular calcium levels. This effect is significant for cellular signaling pathways involved in growth and apoptosis .

Case Studies and Clinical Implications

  • Cancer Metabolism : A study investigating the role of γ-glutamyl peptides, including this compound, found that they serve as potential biomarkers for various cancers. Elevated levels of these peptides were observed in patients with prostate cancer, suggesting a correlation between their concentration and disease severity .
  • Metabolomic Profiling : In a large-scale metabolomic analysis involving 523 prostate cancer cases, specific γ-glutamyl peptides were identified as significant indicators of lethal disease outcomes. The study emphasized the need for further investigation into how these metabolites can be utilized for early detection and monitoring of cancer progression .
  • Oxidative Stress Response : Research has indicated that this compound may enhance cellular resilience against oxidative stress by supporting GSH synthesis. Impaired GGT activity has been associated with increased susceptibility to oxidative damage in renal cell carcinoma (RCC), suggesting that targeting this pathway could offer therapeutic benefits .

Data Tables

Study FocusKey FindingsImplications
Cancer BiomarkersElevated γ-glutamyl peptides in prostate cancer patientsPotential for early diagnosis
Metabolomic ProfilingCorrelation between γ-glutamyl peptide levels and lethal cancer outcomesImportance in treatment monitoring
Oxidative Stress MechanismsThis compound enhances GSH levels; low GGT activity linked to RCCTargeting GGT may improve therapeutic strategies

Properties

IUPAC Name

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLHYOYRPZDJHM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154317
Record name Glutarylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124397-74-6
Record name Glutarylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutarylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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